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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271 Get Quote

A Spectroscopic Comparison of 2-Chloro-5-methylbenzoic Acid and Its Derivatives

This guide provides an objective spectroscopic comparison of 2-Chloro-5-methylbenzoic
Acid and its common derivatives: Methyl 2-chloro-5-methylbenzoate, 2-Chloro-5-

methylbenzoyl chloride, and 2-Chloro-5-methylbenzamide. The comparison is based on

experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers,

scientists, and professionals in drug development.

Logical Relationship of Compounds and Analyses
The following diagram illustrates the synthetic relationship between 2-Chloro-5-methylbenzoic
Acid and its derivatives, and the spectroscopic techniques employed for their characterization.
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Caption: Synthetic pathways and analytical techniques.

Data Presentation
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of 2-Chloro-5-methylbenzoic Acid and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound Aromatic Protons
Methyl Protons (-
CH₃)

Other Protons

2-Chloro-5-

methylbenzoic Acid
~7.0 - 8.0 ~2.3 ~11.0 (COOH)

Methyl 2-chloro-5-

methylbenzoate
~7.1 - 7.8 ~2.3 ~3.9 (OCH₃)

2-Chloro-5-

methylbenzoyl

chloride

~7.2 - 8.1 ~2.4 -

2-Chloro-5-

methylbenzamide
~7.3 - 7.7 ~2.3 ~6.0-7.0 (NH₂)

Note: Data for derivatives are estimated based on typical chemical shifts for these functional

groups on an aromatic ring. Aromatic proton signals often appear as complex multiplets.[1][2]

[3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound
Aromatic
Carbons

Methyl Carbon
(-CH₃)

Carbonyl
Carbon (C=O)

Other Carbons

2-Chloro-5-

methylbenzoic

Acid

~125 - 140 ~21 ~172 -

Methyl 2-chloro-

5-

methylbenzoate

~125 - 140 ~21 ~166 ~52 (OCH₃)

2-Chloro-5-

methylbenzoyl

chloride

~127 - 142 ~22 ~168 -

2-Chloro-5-

methylbenzamid

e

~125 - 140 ~21 ~169 -

Note: Aromatic carbons typically show 4-6 distinct signals depending on the symmetry of the

molecule.[1][2]

Table 3: IR Spectroscopic Data (Key Vibrational
Frequencies in cm⁻¹)
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Compound C=O Stretch
O-H / N-H
Stretch

C-Cl Stretch
Aromatic C=C
Stretch

2-Chloro-5-

methylbenzoic

Acid

1680 - 1710
2500 - 3300

(broad)
~750 ~1450 - 1600

Methyl 2-chloro-

5-

methylbenzoate

1720 - 1740 - ~750 ~1450 - 1600

2-Chloro-5-

methylbenzoyl

chloride

1780 - 1815 - ~760 ~1450 - 1600

2-Chloro-5-

methylbenzamid

e

1650 - 1690
~3100 - 3500

(two bands)
~750 ~1450 - 1600

Note: The characteristic broad O-H stretch in the carboxylic acid is due to hydrogen bonding.[4]

Table 4: Mass Spectrometry Data (m/z of Key Fragments)
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Compound
Molecular
Formula

Molecular
Weight

Molecular Ion
[M]⁺

Key Fragment
Ions (m/z)

2-Chloro-5-

methylbenzoic

Acid

C₈H₇ClO₂ 170.59 170/172

155/157 ([M-

CH₃]⁺), 153 ([M-

OH]⁺), 125 ([M-

COOH]⁺)[5]

Methyl 2-chloro-

5-

methylbenzoate

C₉H₉ClO₂ 184.62 184/186

153/155 ([M-

OCH₃]⁺), 125

([M-COOCH₃]⁺)

[6]

2-Chloro-5-

methylbenzoyl

chloride

C₈H₆Cl₂O 189.04 188/190/192

153 ([M-Cl]⁺),

125 ([M-COCl]⁺)

[7]

2-Chloro-5-

methylbenzamid

e

C₈H₈ClNO 169.61 169/171

153 ([M-NH₂]⁺),

125 ([M-

CONH₂]⁺)

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of

approximately 3:1.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400

MHz for ¹H, 100 MHz for ¹³C), is typically used.[8]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).[8]

¹H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a
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relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[9]

¹³C NMR Acquisition: Spectra are generally acquired with proton decoupling. A wider spectral

width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower

natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.[10] Press the mixture into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Collect a

background spectrum of the empty sample compartment first. Then, collect the sample

spectrum over a range of 4000-400 cm⁻¹.[11] The background is automatically subtracted

from the sample spectrum.[11]

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer coupled with a suitable ionization source, commonly

Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent

compatible with the LC system, such as methanol or acetonitrile.[13] The solution should be

filtered through a 0.22 µm filter before injection.[12]

LC-MS Conditions:

Column: A C18 reverse-phase column is commonly used.[12]

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic

acid (0.1%) to assist ionization, is typical.[12]

Ionization: ESI can be run in either positive or negative ion mode. Benzoic acid derivatives

generally ionize well in negative mode ([M-H]⁻), but positive mode ([M+H]⁺) can also be
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used.[12]

Data Acquisition: The mass spectrometer is set to scan over a relevant m/z range to detect

the molecular ion and expected fragment ions.

UV-Visible Spectroscopy
Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation: Prepare a dilute solution of the compound (e.g., 5 x 10⁻⁵ M) in a

suitable solvent (e.g., ethanol, water, or cyclohexane).[14] For analyzing pH effects on

benzoic acids, aqueous solutions are prepared at specific pH values (e.g., pH 2.5 and pH

8.0) using buffers or by adding HCl or NaOH.[15][16]

Data Acquisition: Use quartz cuvettes. Record a baseline spectrum with the cuvette filled

only with the solvent. Then, record the sample's absorption spectrum over a wavelength

range, typically 200-400 nm.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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